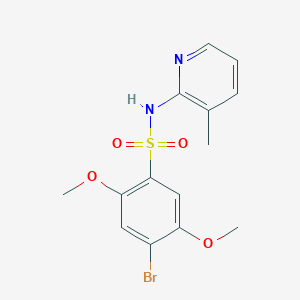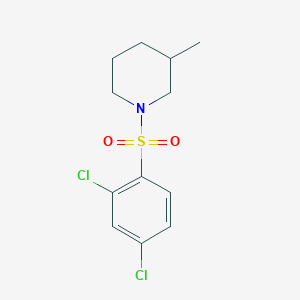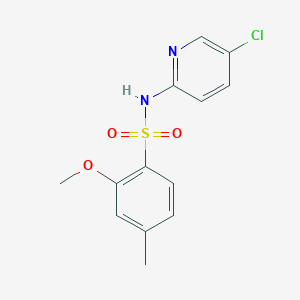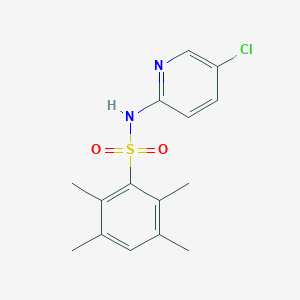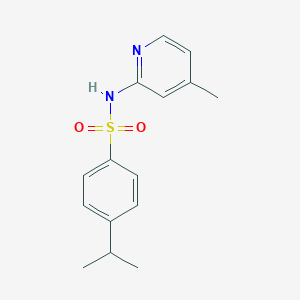
4-isopropyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that is commonly known as IMPY. It is a sulfonamide derivative that has been extensively studied for its potential use as a diagnostic tool for detecting beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of IMPY involves binding to beta-amyloid plaques in the brain. The compound has a high affinity for beta-amyloid plaques and can be labeled with a radioactive tracer for use in PET imaging. The binding of IMPY to beta-amyloid plaques allows for the detection of these plaques in the brain, which can be used for diagnostic purposes.
Biochemical and Physiological Effects:
IMPY has been shown to have a high affinity for beta-amyloid plaques in the brain. The compound does not have any known biochemical or physiological effects other than its ability to bind specifically to beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IMPY in lab experiments is its high affinity for beta-amyloid plaques, which allows for the detection of these plaques in the brain. However, one of the limitations of using IMPY is that it is not specific to beta-amyloid plaques and can bind to other proteins in the brain. This can lead to false positives in PET imaging.
Direcciones Futuras
There are several future directions for research on IMPY. One area of research is the development of more specific compounds that can bind specifically to beta-amyloid plaques without binding to other proteins in the brain. Another area of research is the use of IMPY in the early detection of Alzheimer's disease, which could lead to earlier intervention and treatment. Additionally, there is a need for more research on the safety and efficacy of IMPY in humans.
Métodos De Síntesis
The synthesis of IMPY involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out at room temperature. The product is then purified by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
IMPY has been extensively studied for its potential use as a diagnostic tool for Alzheimer's disease. Beta-amyloid plaques are a hallmark of Alzheimer's disease and can be detected using imaging techniques such as positron emission tomography (PET). IMPY has been shown to bind specifically to beta-amyloid plaques and can be labeled with a radioactive tracer for use in PET imaging.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11(2)13-4-6-14(7-5-13)20(18,19)17-15-10-12(3)8-9-16-15/h4-11H,1-3H3,(H,16,17) |
Clave InChI |
VKHKAWYHTUWVIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



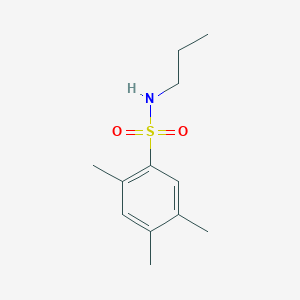
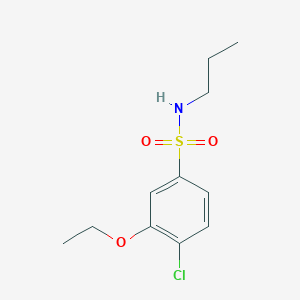

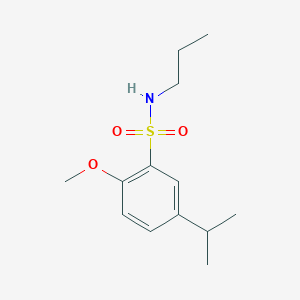
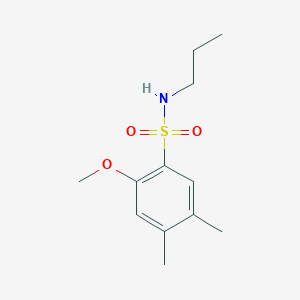
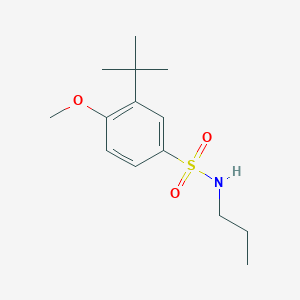
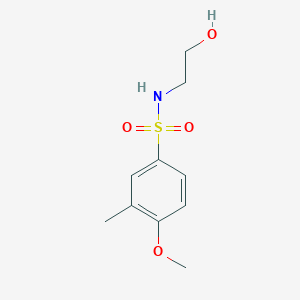
![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)
